molecular formula C5H14IN B11761249 Pentan-1-amine hydroiodide CAS No. 60762-85-8

Pentan-1-amine hydroiodide

Cat. No.: B11761249
CAS No.: 60762-85-8
M. Wt: 215.08 g/mol
InChI Key: PTESVEOLTLOBIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentan-1-amine hydroiodide can be synthesized by reacting pentan-1-amine with hydroiodic acid . The reaction typically takes place under controlled conditions to ensure the formation of the desired product . The general reaction is as follows:

C5H11NH2+HIC5H14IN\text{C5H11NH2} + \text{HI} \rightarrow \text{C5H14IN} C5H11NH2+HI→C5H14IN

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where pentan-1-amine and hydroiodic acid are combined under specific conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Pentan-1-amine hydroiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pentan-1-amine hydroiodide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentan-1-amine hydroiodide involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various substitution reactions. Additionally, the iodine atom can undergo redox reactions, making the compound versatile in different chemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the amine group and the iodine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications .

Properties

CAS No.

60762-85-8

Molecular Formula

C5H14IN

Molecular Weight

215.08 g/mol

IUPAC Name

pentan-1-amine;hydroiodide

InChI

InChI=1S/C5H13N.HI/c1-2-3-4-5-6;/h2-6H2,1H3;1H

InChI Key

PTESVEOLTLOBIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN.I

Origin of Product

United States

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